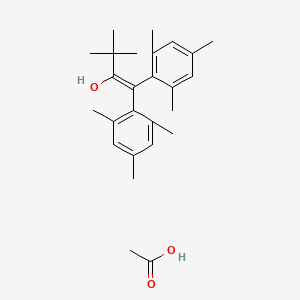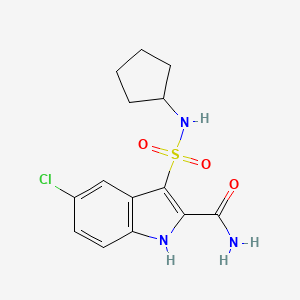
5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted indole core, a cyclopentylsulfamoyl group, and a carboxamide functional group. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 5-position.
Sulfamoylation: The cyclopentylsulfamoyl group is introduced through a reaction with cyclopentylamine and sulfamoyl chloride.
Carboxamidation: Finally, the carboxamide group is added by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole-2-carboxamide: Lacks the cyclopentylsulfamoyl group, resulting in different chemical properties and biological activities.
3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide: Lacks the chloro substituent, which may affect its reactivity and interactions with molecular targets.
Uniqueness
5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide is unique due to the presence of both the chloro and cyclopentylsulfamoyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
660412-71-5 |
|---|---|
Molecular Formula |
C14H16ClN3O3S |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-chloro-3-(cyclopentylsulfamoyl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C14H16ClN3O3S/c15-8-5-6-11-10(7-8)13(12(17-11)14(16)19)22(20,21)18-9-3-1-2-4-9/h5-7,9,17-18H,1-4H2,(H2,16,19) |
InChI Key |
QDGKXIJZMWEXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]propanoate](/img/structure/B12545927.png)
![Dimethyl 2'-methyl[1,1'-biphenyl]-2,3-dicarboxylate](/img/structure/B12545932.png)

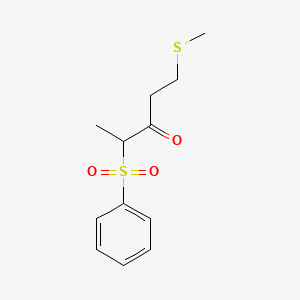
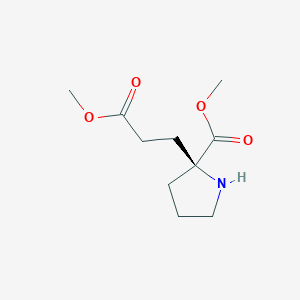

![4-Fluoro-5-heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B12545965.png)
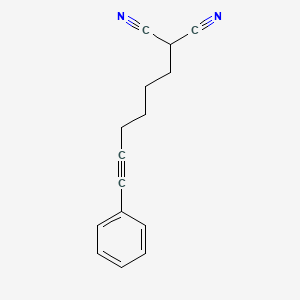


![2,5-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-1,3,4-thiadiazole](/img/structure/B12545989.png)
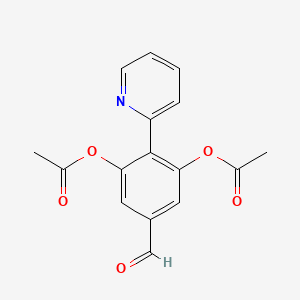
![6-[3-(Tetrahydro-pyran-2-yloxy)-propenyl]-pyridine-2-carbaldehyde](/img/structure/B12546003.png)
